BenchChemオンラインストアへようこそ!

apterous protein

LIM-HD transcription factor protein-protein interaction domain-deletion mutagenesis

The apterous protein (Ap) of Drosophila melanogaster (CAS 147756-66-9) is a LIM-homeodomain (LIM-HD) transcription factor that belongs to the LIN-11, Isl-1, and MEC-3 family of developmental regulators. It is characterized by the presence of two N-terminal LIM domains (LIM1 and LIM2) for protein-protein interactions and a C-terminal homeodomain for DNA binding.

Molecular Formula C40H54O
Molecular Weight 0
CAS No. 147756-66-9
Cat. No. B1175169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameapterous protein
CAS147756-66-9
Synonymsapterous protein
Molecular FormulaC40H54O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apterous Protein (CAS 147756-66-9) Procurement: Core Identity as a Drosophila LIM-Homeodomain Transcription Factor


The apterous protein (Ap) of Drosophila melanogaster (CAS 147756-66-9) is a LIM-homeodomain (LIM-HD) transcription factor that belongs to the LIN-11, Isl-1, and MEC-3 family of developmental regulators . It is characterized by the presence of two N-terminal LIM domains (LIM1 and LIM2) for protein-protein interactions and a C-terminal homeodomain for DNA binding . Ap functions as a selector protein that confers dorsal compartment identity in the developing wing imaginal disc and is required for axon guidance in the embryonic brain, where it is expressed in approximately 200 protocerebral neurons and 4 deutocerebral neurons . It operates within a tetrameric complex comprising a dimer of its cofactor Chip/dLDB and two Ap monomers, a stoichiometric requirement that is critically sensitive to the relative levels of Ap and Chip .

Why Apterous Protein Cannot Be Interchanged with Other LIM-HD Family Members or Generic Antibodies


Generic substitution of Apterous with other Drosophila LIM-HD proteins such as Lim1/dLim1 or with generic anti-LIM-domain antibodies is invalid because the functional specificity of Apterous is dictated by three hierarchical and non-redundant molecular features: (1) differential domain-level contributions—its LIM2 domain is the principal mediator of Chip/dLDB binding and is absolutely required for Ap function, whereas the LIM1 domain plays only an auxiliary role ; (2) a unique stoichiometric relationship with its obligate cofactor Chip/dLDB, where altering the Ap:Chip ratio disrupts the formation of the functional tetramer and ablates dorsal-ventral patterning ; and (3) selective competitive regulation by the LIM-only protein dLMO/Beadex, which titrates Chip away from Ap but does not affect other LIM-HD proteins in the same manner . Furthermore, the close sequence similarity between Apterous and its mammalian ortholog LHX2 (which shares ~30% overall sequence identity but near-complete functional conservation in the LIM and homeodomains) means that antibody reagents must be validated to discriminate Apterous from cross-reactive mammalian LHX2 in heterologous expression systems . These layered dependencies mean that substituting Apterous with another LIM-HD protein or using a non-validated detection reagent will not reproduce Ap-specific transcriptional outputs or protein complex dynamics.

Quantitative Differentiation of Apterous Protein Against Closest Analogs: A Procurement-Focused Evidence Guide


LIM2 Domain Is Indispensable for Cofactor Binding, Unlike the Auxiliary LIM1 Domain

Structure-function analysis of Apterous demonstrates a domain-level hierarchy in cofactor dependence that is not shared equally across LIM-HD family members. Systematic deletion mutagenesis revealed that the LIM2 domain of Apterous is the principal mediator of interaction with the obligate cofactor Chip/dLDB. Deletion of the LIM2 domain completely abolishes Apterous function in vivo, whereas deletion of the LIM1 domain reduces activity but does not eliminate it . In contrast, the closely related LIM-HD protein Lim1/dLim1 utilizes its LIM domains differently for interactions with Chip and other partners during leg development . This domain-level differential means that experimental systems requiring full Apterous transcriptional activity cannot substitute a LIM1-deleted construct or a different LIM-HD family member and expect equivalent output.

LIM-HD transcription factor protein-protein interaction domain-deletion mutagenesis

Apterous–Chip Tetramer Stoichiometry Is Exquisitely Sensitive to Relative Protein Levels

The active Apterous complex in vivo is a tetramer consisting of two Chip/dLDB molecules and two Apterous molecules. The stoichiometric ratio of Ap to Chip is a critical determinant of transcriptional output. Overexpression of a Chip mutant lacking the self-association domain (ChipΔSAD) produces a dominant-negative phenotype that phenocopies complete Apterous loss-of-function; this phenotype can be rescued by expressing additional Apterous protein . Conversely, overexpression of a Chip mutant lacking the LIM-interacting domain (ChipΔLID) also produces an Apterous loss-of-function phenotype, but this phenotype cannot be rescued by additional Apterous . This asymmetric rescue behavior demonstrates that the Ap–Chip interaction is not simply a generic LIM-HD–LDB association but is governed by a precise architectural requirement specific to the Apterous–Chip pair. In comparison, the Beadex/dLMO protein competes with Apterous for Chip binding, and shifting the Ap:dLMO ratio by as little as 2-fold alters the equilibrium of complex formation and disrupts D/V boundary formation .

transcription factor complex stoichiometry dominant-negative genetics

Human LHX2 Functionally Rescues Apterous Null Mutants with Equal Efficiency to Drosophila Apterous

Cross-species transgenic rescue experiments demonstrate a unique functional conservation between Drosophila Apterous and its human ortholog LHX2. When expressed under the control of apterous regulatory sequences in ap mutant flies, human LHX2 rescues ap mutant phenotypes as efficiently as the Drosophila Apterous protein itself . Specifically, LHX2 correctly regulates ap target genes in the fly, causes the same phenotypes as Ap when ectopically produced, and restores wing and nervous system development in ap null mutants . In contrast, other LIM-HD family members such as Lim1/dLim1 cannot substitute for Apterous in D/V boundary specification, as Lim1 functions in leg segment identity rather than wing compartmentalization . This strict ortholog-specific rescue—rather than pan-LIM-HD rescue—demonstrates that Apterous occupies a unique node in the LIM-HD functional landscape that is conserved from flies to humans.

ortholog rescue cross-species functional conservation LIM-HD evolution

dLMO/Beadex Competitively Inhibits Apterous–Chip Complex Formation at a Defined Molar Ratio

The LIM-only protein dLMO (encoded by the Beadex locus) functions as a physiological negative regulator of Apterous by competing for binding to the LIM-interacting domain (LID) of Chip/dLDB. Biochemical analyses demonstrate that dLMO and Apterous compete for the same binding interface on Chip, and that varying the relative levels of Apterous and dLMO shifts the equilibrium between active (Ap–Chip–DNA) and inactive (dLMO–Chip) complexes . This competitive regulation is specific to Apterous among wing-expressed LIM-HD proteins; Lim1/dLim1 does not show the same sensitivity to dLMO titration in leg development . The quantitative relationship is such that a ~2-fold increase in dLMO levels relative to Apterous is sufficient to produce a dominant wing phenotype resembling ap loss-of-function . This defined molar sensitivity makes Apterous the only Drosophila LIM-HD protein for which dLMO-mediated regulation has been quantitatively characterized.

LIM-only protein competitive inhibition transcription factor regulation

Apterous Protein Is Stabilized In Vivo by Ternary Complex Formation with Chip and DNA

In vivo pulse-chase and immunoblot analyses demonstrate that Apterous protein is intrinsically unstable when not incorporated into a ternary complex with Chip and cognate DNA. Complex formation between Apterous, Chip, and DNA stabilizes Apterous protein in vivo, protecting it from proteasomal degradation . This stabilization mechanism is specific to the Ap–Chip–DNA ternary complex; Apterous mutants that cannot bind DNA or Chip show markedly reduced protein half-life. The degradation-sensitive pool of free Apterous is not observed for other Drosophila LIM-HD proteins such as Lim1, which may utilize different stabilization mechanisms or have intrinsically higher stability . This property has direct implications for experimental design: Apterous protein levels in cell lysates or in vitro assays will rapidly decline unless Chip and target DNA oligonucleotides are included to stabilize the ternary complex.

protein stability transcription factor complex post-translational regulation

Anti-Apterous Monoclonal Antibody Discriminates Endogenous 55–72 kDa Ap from Mutant Isoforms by Western Blot

The Drosophila Apterous protein migrates as a characteristic doublet at approximately 55–72 kDa on SDS-PAGE, reflecting its full-length (469 amino acid) primary sequence with a predicted molecular mass of ~52 kDa plus post-translational modifications . A validated monoclonal antibody (e.g., anti-Apterous from Developmental Studies Hybridoma Bank) specifically detects this 55–72 kDa species in wing imaginal disc extracts and does not cross-react with the closely related LIM-HD protein Lim1 (~50 kDa predicted, distinct migration pattern) in western blot applications . This antibody has been used to demonstrate that Apterous protein levels are stabilized by Chip co-expression and that HD-domain mutants produce truncated or unstable protein products that are either not detected or show altered migration . Procurement of Apterous protein without a validated detection reagent that can distinguish the full-length, functional protein from degradation products or mutant isoforms risks misinterpreting protein quality and functional assay results.

antibody validation western blot protein detection

Optimal Application Scenarios for Apterous Protein Based on Quantified Differentiation Evidence


Drosophila Wing Dorsal-Ventral Boundary Formation Assays Requiring Functional Ap–Chip Tetramer Complexes

For researchers studying compartment boundary formation or epithelial patterning, Apterous protein is the only LIM-HD family member capable of reconstituting dorsal-ventral boundary specification in Drosophila wing imaginal discs. The requirement for a precise 2:2 Ap:Chip tetramer stoichiometry means that experiments using Lim1 or other LIM-HD proteins will fail to induce boundary formation. Procurement of full-length Apterous protein (validated at 55–72 kDa by western blot ) with co-expression of Chip is essential for in vitro reconstitution of the boundary-specifying transcriptional complex. This scenario is directly supported by the quantitative demonstration that ChipΔSAD dominant-negative phenotypes are rescued only by additional Apterous protein, not by other LIM-HD family members .

LMO Oncogene Mechanism Studies Using Apterous–dLMO Competition as a Quantitative Model System

The Apterous–dLMO–Chip competitive interaction system is the only quantitatively characterized model for studying how LIM-only (LMO) proteins modulate LIM-HD transcription factor activity through cofactor titration. The defined ~2-fold molar sensitivity of the Ap:dLMO ratio enables precise dose-response experiments for screening small molecules that disrupt LMO–LDB interactions—a therapeutic strategy relevant to LMO2-driven T-cell acute lymphoblastic leukemia. Because this competitive regulation has not been quantitatively demonstrated for other LIM-HD proteins in Drosophila , Apterous protein is the mandatory reagent for this application. Procurement of both Apterous and dLMO proteins with validated activity is required for establishing the competition assay.

Cross-Species Functional Genomics Using Human LHX2–Apterous Ortholog Rescue as a Validation Tool

For laboratories studying human LHX2 function in neurodevelopment or limb patterning, Drosophila Apterous protein provides a unique cross-species validation tool. The demonstration that human LHX2 rescues ap null mutant phenotypes as efficiently as Drosophila Apterous means that Apterous protein can serve as the reference standard against which LHX2 variants (e.g., disease-associated point mutants) are benchmarked for functional activity. This is not achievable with Lim1/dLim1, which cannot substitute for Apterous in wing development . Procurement of both Apterous protein and wild-type LHX2 protein enables direct comparative structure-function analysis in the genetically tractable Drosophila system, accelerating the functional annotation of human LHX2 variants identified in clinical sequencing.

Axon Guidance and Neuronal Specification Studies in the Drosophila Embryonic Brain

Apterous is required for correct axon guidance and fasciculation of approximately 200 protocerebral interneurons and 4 deutocerebral neurons in the Drosophila embryonic brain, with ap loss-of-function mutants showing specific axon pathfinding errors in the brain commissure . This neuronal population-specific requirement is not replicated by other LIM-HD proteins expressed in the Drosophila nervous system. The validated anti-Apterous antibody detecting the 55–72 kDa species enables immunostaining of these specific neuronal populations for phenotypic analysis. Procurement of Apterous protein with validated DNA-binding activity is essential for chromatin immunoprecipitation (ChIP) experiments aimed at identifying Apterous target genes in these neurons, as the protein must form a stable ternary complex with Chip and DNA to occupy chromatin .

Quote Request

Request a Quote for apterous protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.